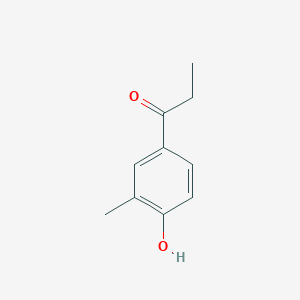

1-(4-Hydroxy-3-methylphenyl)propan-1-one

Übersicht

Beschreibung

1-(4-Hydroxy-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid with a characteristic odor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-hydroxy-3-methylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

1-(4-Hydroxy-3-methylphenyl)propan-1-one serves as a significant intermediate in the synthesis of complex organic compounds. Its unique structural features allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The compound can undergo nucleophilic substitution and addition reactions due to the presence of the hydroxyl group, facilitating the formation of more complex structures.

Reactivity and Functionalization

The compound can be modified through several chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction : It can be reduced to yield alcohols or alkanes.

- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, enhancing its versatility in synthetic pathways .

Pharmaceutical Applications

Potential Drug Intermediate

Due to its structural characteristics, this compound is explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making them candidates for drug development. Research indicates that modifications to the compound can enhance its pharmacological properties, leading to improved efficacy and safety profiles in therapeutic applications .

Biocatalysis and Enzyme Applications

Recent studies have investigated the use of biocatalysts for the asymmetric synthesis of chiral hydroxy ketones from this compound. For instance, whole cells of various yeast species have been employed to achieve high enantiomeric excess values in biotransformations involving this compound . This approach highlights the potential for environmentally friendly synthetic methodologies in pharmaceutical chemistry.

Material Science

Development of New Materials

In material science, this compound is utilized in developing new polymers and resins. Its hydroxyl functionality allows it to act as a cross-linking agent or modifier in polymer formulations, enhancing mechanical properties and thermal stability .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxy-3-methylphenyl)propan-1-one can be compared with other similar compounds, such as:

4-Hydroxyacetophenone: Similar structure but lacks the propyl group.

3-Hydroxy-4-methylacetophenone: Similar structure but with different positioning of the hydroxyl and methyl groups.

4-Methylacetophenone: Lacks the hydroxyl group, resulting in different chemical properties.

Biologische Aktivität

1-(4-Hydroxy-3-methylphenyl)propan-1-one, also known as 3-(4-hydroxy-3-methylphenyl)-1-propanone, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its stable structure, which allows it to maintain efficacy across various pH levels and temperatures. This stability makes it suitable for incorporation into cosmetic formulations and pharmaceutical products. The compound typically appears as a white solid that dissolves in various carriers without discoloration, enhancing its appeal for topical applications .

Research indicates that this compound exhibits potent antimicrobial activity against several skin-associated microorganisms, including:

- Staphylococcus epidermidis

- Corynebacterium xerosis

- Brevibacterium epidermidis

The antimicrobial efficacy is measured using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the compound required to inhibit microbial growth. For instance, the MIC for Corynebacterium xerosis was found to be as low as 500 ppm, demonstrating strong antimicrobial properties .

Comparative Efficacy

The following table summarizes the MIC values for various microorganisms affected by this compound:

| Microorganism | MIC (ppm) |

|---|---|

| Corynebacterium xerosis | 500 |

| Staphylococcus epidermidis | TBD |

| Brevibacterium epidermidis | TBD |

Note: TBD indicates that specific data for these microorganisms were not provided in the available studies.

Cosmetic and Pharmaceutical Use

Due to its antimicrobial properties, this compound is being explored for use in:

- Cosmetic formulations : Effective against body odor-causing bacteria.

- Topical medications : Potential applications in dermatological treatments.

The compound's ability to remain stable in various formulations enhances its suitability for long-term use in consumer products .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study confirmed the compound's effectiveness against skin-related pathogens using turbidimetric methods to analyze growth curves in the presence and absence of the compound .

- Pharmacological Characterization : Investigations into its pharmacological properties have shown promise in drug development, particularly for topical applications targeting skin infections and conditions related to microbial overgrowth .

- Potential as a Dual Agonist : Related compounds have been studied for their ability to act as dual agonists for PPARα/γ receptors, indicating possible metabolic benefits alongside antimicrobial effects .

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTNKEULTSFHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280603 | |

| Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-04-5 | |

| Record name | NSC17564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.